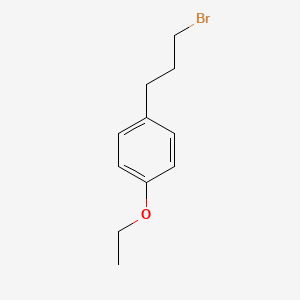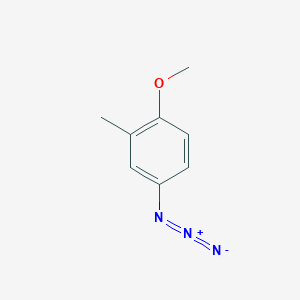
4-Azido-1-methoxy-2-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Azido-1-methoxy-2-methylbenzene is an organic compound with the molecular formula C8H9N3O It is a derivative of benzene, where the benzene ring is substituted with an azido group (N3), a methoxy group (OCH3), and a methyl group (CH3)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-1-methoxy-2-methylbenzene typically involves multiple steps:
Reduction: Conversion of the nitro group to an amine group (NH2).
Diazotization: Formation of a diazonium salt from the amine group.
Azidation: Substitution of the diazonium group with an azido group (N3).
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
4-Azido-1-methoxy-2-methylbenzene undergoes various types of chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxylic acid group.
Reduction: Reduction of the azido group to an amine group.
Substitution: Electrophilic aromatic substitution reactions, where the azido group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) under specific conditions.
Major Products Formed
Oxidation: Formation of 4-azido-1-methoxy-2-methylbenzoic acid.
Reduction: Formation of 4-amino-1-methoxy-2-methylbenzene.
Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.
科学研究应用
4-Azido-1-methoxy-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its use in bioorthogonal chemistry.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Azido-1-methoxy-2-methylbenzene involves its ability to undergo various chemical transformations. The azido group is particularly reactive and can participate in cycloaddition reactions, forming triazoles. These reactions are often catalyzed by copper (Cu) or ruthenium (Ru) catalysts. The methoxy group can influence the electron density of the benzene ring, affecting the reactivity of the compound in electrophilic aromatic substitution reactions.
相似化合物的比较
Similar Compounds
1-Azido-4-methylbenzene: Lacks the methoxy group, making it less electron-rich.
4-Azido-1-methylbenzene: Similar structure but without the methoxy group.
4-Methoxy-2-methylbenzene: Lacks the azido group, making it less reactive in cycloaddition reactions.
Uniqueness
4-Azido-1-methoxy-2-methylbenzene is unique due to the presence of both the azido and methoxy groups, which confer distinct reactivity patterns. The azido group allows for cycloaddition reactions, while the methoxy group enhances the electron density of the benzene ring, facilitating electrophilic aromatic substitution reactions.
属性
分子式 |
C8H9N3O |
|---|---|
分子量 |
163.18 g/mol |
IUPAC 名称 |
4-azido-1-methoxy-2-methylbenzene |
InChI |
InChI=1S/C8H9N3O/c1-6-5-7(10-11-9)3-4-8(6)12-2/h3-5H,1-2H3 |
InChI 键 |
BCQDNKBTSSXMES-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)N=[N+]=[N-])OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



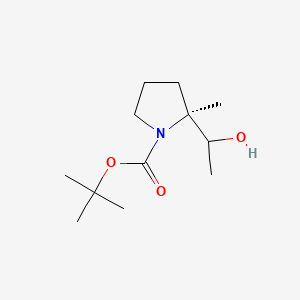

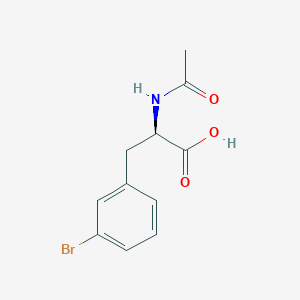
![{2-Bromothieno[3,2-b]furan-5-yl}methanol](/img/structure/B13514769.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.5]nonane-1-carboxylicacid](/img/structure/B13514773.png)
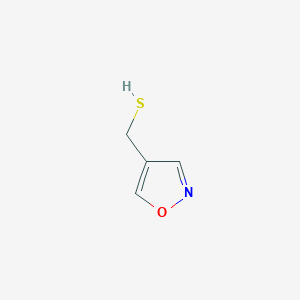
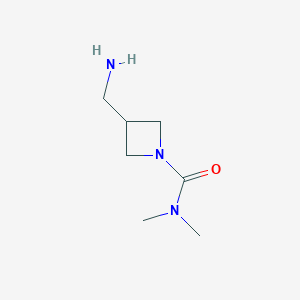
![5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13514801.png)
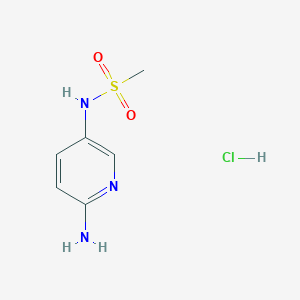
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-5-carboxylic acid](/img/structure/B13514806.png)


